4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide
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Overview
Description
The compound "4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide" is an intriguing molecule with potential applications in various fields of scientific research. Its structural complexity, characterized by the presence of cyano, fluorophenyl, pyrazole, and piperidinyl groups, lends it unique chemical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route to prepare this compound involves the coupling of 4-cyanobenzoyl chloride with 1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidine. The reaction typically takes place in an anhydrous organic solvent, such as dichloromethane, under basic conditions provided by a base like triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the amine group of the piperidine attacks the carbonyl carbon of the benzoyl chloride, forming the desired amide bond.
Industrial Production Methods
In industrial settings, the synthesis of 4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reagents are fed into the reactor at controlled rates, and the reaction conditions, such as temperature and pressure, are optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound "4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide" can undergo several types of chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The pyrazole ring can undergo oxidation to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable base (e.g., potassium carbonate).
Major Products Formed
Reduction: Formation of 4-aminobenzamide derivatives.
Oxidation: Formation of pyrazole oxide derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound's unique structure makes it a valuable building block for synthesizing more complex molecules. Researchers can modify its functional groups to create new derivatives with desired properties.
Biology
In biological research, the compound's ability to interact with specific proteins and enzymes can be exploited to study biochemical pathways and develop potential therapeutic agents.
Medicine
In medicinal chemistry, this compound can serve as a lead molecule for developing new drugs targeting specific diseases, such as cancer or neurological disorders. Its interactions with molecular targets, such as receptors and enzymes, can be optimized to enhance efficacy and reduce side effects.
Industry
In the industrial sector, the compound's chemical stability and reactivity can be harnessed to develop novel materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which "4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide" exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The cyano group, fluorophenyl moiety, and pyrazole ring contribute to its binding affinity and specificity. Upon binding, the compound can modulate the activity of the target, leading to a cascade of biochemical events that result in the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-{1-[3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide
4-cyano-N-{1-[3-(4-methylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide
Uniqueness
Compared to its analogs, "4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide" stands out due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, biological activity, and binding properties. Fluorine atoms are known to enhance metabolic stability and increase binding affinity in drug molecules, making this compound a promising candidate for further research.
This complex compound truly has many layers and applications. Are there any specific areas you want to dive deeper into?
Properties
IUPAC Name |
4-cyano-N-[1-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c24-18-7-5-16(6-8-18)21-20(14-26-28-21)23(31)29-11-9-19(10-12-29)27-22(30)17-3-1-15(13-25)2-4-17/h1-8,14,19H,9-12H2,(H,26,28)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTIZGZULIPDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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